molecular formula C6H8BrNO2S2 B13710748 5-Bromo-N,N-dimethylthiophene-3-sulfonamide

5-Bromo-N,N-dimethylthiophene-3-sulfonamide

Cat. No.: B13710748
M. Wt: 270.2 g/mol
InChI Key: WSRXQBASYIHZOZ-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylthiophene-3-sulfonamide is a high-value chemical building block designed for research and development applications, particularly in medicinal chemistry and materials science. Its structure incorporates both a bromo substituent and a dimethylsulfonamide group on a thiophene ring, making it a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Thiophene sulfonamide derivatives are recognized for their significant biological potential. Structural analogs of this compound have demonstrated potent antibacterial activity against challenging drug-resistant bacterial strains, including New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, and have shown promising urease inhibition properties . Furthermore, the thiophene scaffold is a common feature in various therapeutic areas, with commercial drugs exhibiting anti-inflammatory, antifungal, and anticancer activities . The N,N-dimethylsulfonamide group is a privileged pharmacophore often found in fragments used for lead discovery in drug design campaigns . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C6H8BrNO2S2

Molecular Weight

270.2 g/mol

IUPAC Name

5-bromo-N,N-dimethylthiophene-3-sulfonamide

InChI

InChI=1S/C6H8BrNO2S2/c1-8(2)12(9,10)5-3-6(7)11-4-5/h3-4H,1-2H3

InChI Key

WSRXQBASYIHZOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Bromo-N,N-dimethylthiophene-3-sulfonamide

Alkylation of 5-Bromothiophene-3-sulfonamide

A representative and effective method for preparing N-alkylated derivatives of 5-bromothiophene sulfonamides is the nucleophilic substitution of alkyl halides on the sulfonamide nitrogen in the presence of a strong base such as lithium hydride (LiH).

Reaction Conditions and Procedure
  • Starting Material: 5-bromothiophene-3-sulfonamide (0.413 mmol, 1 equivalent).
  • Solvent: Dimethylformamide (DMF), 40 mL.
  • Base: Lithium hydride (LiH), 0.413 mmol (1 equivalent).
  • Alkylating Agent: Methyl bromide or other alkyl bromides (0.413 mmol, 1 equivalent).
  • Temperature: Room temperature.
  • Time: Stirring for 3 hours.
  • Work-up: Precipitation by adding water, washing with water, and recrystallization from methanol.

This method was adapted from a study synthesizing various 5-bromo-N-alkylthiophene-2-sulfonamides and can be extrapolated to N,N-dimethyl derivatives by using methyl bromide as the alkylating agent.

Reaction Scheme

$$
\text{5-Bromothiophene-3-sulfonamide} + 2 \ \text{CH}_3\text{Br} \xrightarrow[\text{DMF}]{\text{LiH, RT}} \text{this compound}
$$

Alternative Synthetic Approaches

Although direct alkylation is the most straightforward, other approaches include:

  • Stepwise N-methylation: Using methyl iodide or methyl sulfate under basic conditions to achieve N,N-dimethylation.
  • Reductive amination: Reacting 5-bromothiophene-3-sulfonamide with formaldehyde and a reducing agent to introduce methyl groups on the nitrogen.

However, these methods are less commonly reported for this specific compound and may require more rigorous control to avoid over-alkylation or side reactions.

Reaction Yields and Purity

Yields of Alkylation Reactions

In a closely related study synthesizing 5-bromo-N-alkylthiophene-2-sulfonamides, yields ranged from 62% to 78% depending on the alkyl group used. For example:

Compound Alkyl Group Yield (%)
3a Ethyl (C2H5) 72
3b Propyl (C3H7) 78
3c Isopropyl (i-C3H7) 62

While this data is for 5-bromo-N-alkylthiophene-2-sulfonamides, it suggests that methylation to produce N,N-dimethyl derivatives would likely achieve comparable or slightly higher yields due to the smaller size of the methyl group.

Purification Techniques

  • Recrystallization: Methanol is commonly used for recrystallization to achieve high purity.
  • Column Chromatography: For further purification, especially when side products are present, silica gel chromatography with mixtures of n-hexane and ethyl acetate is effective.

Analytical and Research Data

Characterization Techniques

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Yield (%) Notes
Dissolution 5-bromothiophene-3-sulfonamide in DMF - 40 mL DMF
Base Addition LiH (1 eq) - Room temperature
Alkylation Methyl bromide (2 eq for N,N-dimethylation) 70-80 (estimated) Stir 3 hours, RT
Reaction Monitoring TLC - Monitored until completion
Work-up Addition of water, precipitation - Product precipitates out
Purification Washing with water, recrystallization in methanol - High purity achieved

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N,N-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-N,N-dimethylthiophene-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is used to study the interactions of thiophene derivatives with biological targets.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, optoelectronics, and other high-tech industries .

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Positional Isomerism: Thiophene-2-sulfonamides vs. Thiophene-3-sulfonamides

The position of sulfonamide substitution on the thiophene ring significantly impacts properties. For example:

  • 5-Bromo-N-alkylthiophene-2-sulfonamides (e.g., compounds 3a-c from ) are synthesized via alkylation of 5-bromothiophene-2-sulfonamide. These derivatives exhibit enhanced solubility compared to their 3-sulfonamide counterparts due to differences in steric hindrance and hydrogen-bonding capacity .
  • 5-Bromo-N,N-dimethylthiophene-3-sulfonamide (target compound) has the sulfonamide group at position 3, which may alter binding interactions in biological systems. For instance, pyridine-3-sulfonamides (e.g., ) show higher kinase inhibition (IC50 ~1 μM) compared to 2-substituted analogs, suggesting positional sensitivity in target engagement .

Substituent Effects: Bromine and Alkyl Groups

  • Bromine Substitution: Bromine at position 5 increases molecular weight and polarizability. In N-(4,5-dibromo-2-methoxyphenyl)benzene sulfonamide (), di-bromination enhances electrophilicity but reduces metabolic stability compared to mono-brominated derivatives like the target compound .
  • N-Alkyl vs. N,N-Dimethyl Groups: Alkylation of the sulfonamide nitrogen (e.g., 5-bromo-2-methylthiophene-3-sulfonamide, ) introduces steric bulk.

Table 2: Substituent-Driven Properties

Compound Substituent Key Property Reference
N-(4,5-Dibromo-2-methoxyphenyl)benzene sulfonamide 4,5-diBr High reactivity, lower stability
5-Bromo-2-methylthiophene-3-sulfonamide 2-CH3 Moderate lipophilicity
Target compound 5-Br, N,N-dimethyl Optimized lipophilicity

Functional Group Variations: Sulfonamide vs. Carboxamide

Replacing the sulfonamide with a carboxamide group (e.g., 5-bromo-N,N-dimethylthiophene-3-carboxamide , ) reduces hydrogen-bond acceptor capacity. Sulfonamides generally exhibit stronger binding to proteins (e.g., carbonic anhydrase) due to their ability to form stable interactions with zinc ions or polar residues .

Stereochemical Considerations

While the target compound lacks chiral centers, related pyridine-3-sulfonamides () demonstrate stereochemical effects. The R-isomer of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide showed 2.5-fold greater PI3Kα inhibition (IC50 = 1.08 μM) than the S-isomer , underscoring the importance of stereochemistry in bioactivity .

Molecular Complexity and Pharmacokinetics

Simpler structures like the target compound offer advantages in synthetic accessibility (yield >85% in protocols) compared to hybrid derivatives (e.g., 5-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide , ). The latter’s higher molecular weight (434.4 g/mol vs. 374.32 g/mol for the target) may reduce oral bioavailability .

Biological Activity

5-Bromo-N,N-dimethylthiophene-3-sulfonamide is a sulfonamide derivative characterized by a thiophene ring with significant biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in treating bacterial infections, particularly those caused by resistant strains.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrN2O2SC_7H_8BrN_2O_2S, with a molecular weight of approximately 265.11 g/mol. The presence of the bromine atom and the dimethylamino groups enhances its biological activity, particularly its antibacterial properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against various pathogenic strains, including those resistant to conventional antibiotics.

Minimum Inhibitory Concentration (MIC)

The compound has shown a minimum inhibitory concentration (MIC) as low as 0.39 µg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, indicating its strong efficacy against multidrug-resistant bacteria .

Pathogen MIC (µg/mL)
New Delhi Metallo-β-lactamase Klebsiella pneumoniae0.39
Staphylococcus aureus1.56
Escherichia coli2.00

The antibacterial mechanism of this compound involves disruption of bacterial cell wall synthesis and inhibition of dihydropteroate synthase, an essential enzyme in folate biosynthesis . The compound's structural features facilitate strong interactions with the target enzyme, leading to effective bacterial growth inhibition.

Case Studies and Research Findings

  • In Vitro Studies : In a study assessing various sulfonamide derivatives, this compound was among the most effective compounds tested against both Gram-positive and Gram-negative bacteria . The results indicated that modifications to the thiophene ring could enhance antibacterial activity.
  • In Silico Analysis : Molecular docking studies revealed favorable interactions between the compound and the target protein extracted from resistant Klebsiella pneumoniae, highlighting hydrogen bonding and hydrophobic interactions that contribute to its potency .
  • Comparative Efficacy : In comparison to standard antibiotics like meropenem, this compound displayed comparable or superior activity against resistant strains, suggesting it could serve as a viable alternative treatment option .

Additional Biological Activities

Beyond its antibacterial properties, preliminary studies suggest potential antifungal activities against strains such as Candida albicans and Aspergillus niger, although further research is needed to quantify these effects .

Q & A

Q. What are the key steps and reagents for synthesizing 5-Bromo-N,N-dimethylthiophene-3-sulfonamide?

  • Methodological Answer : Synthesis typically involves bromination of a thiophene precursor (e.g., 2-methylthiophene) using N-bromosuccinimide (NBS) in a chlorinated solvent, followed by sulfonylation with chlorosulfonic acid (ClSO₃H) to form the sulfonyl chloride intermediate. Subsequent reaction with dimethylamine under anhydrous conditions yields the sulfonamide. Key parameters include temperature control (0–5°C during sulfonylation) and inert atmospheres to prevent oxidation . Post-synthesis purification via column chromatography is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the substitution pattern on the thiophene ring and dimethylamine groups. Mass spectrometry (HRMS) validates molecular weight and isotopic patterns due to bromine. X-ray crystallography can resolve 3D conformation, which influences reactivity and bioactivity .

Q. What common chemical reactions does this compound undergo?

  • Methodological Answer : The sulfonamide group participates in nucleophilic substitution (e.g., with alkyl halides) or acid-catalyzed hydrolysis. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Reaction optimization requires solvent screening (polar aprotic solvents like DMF for coupling) and catalyst selection (Pd(PPh₃)₄ for coupling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during scale-up?

  • Methodological Answer : Contradictions often arise from inhomogeneous mixing or heat transfer inefficiencies. Use kinetic analysis (e.g., in situ FTIR or HPLC monitoring) to track intermediate formation. Computational reaction modeling (DFT or microkinetic simulations) can identify rate-limiting steps. Cross-validate with small-scale experiments under tightly controlled conditions (e.g., using microreactors) .

Q. What strategies optimize regioselectivity in functionalizing the thiophene ring?

  • Methodological Answer : Regioselectivity is influenced by electronic effects (bromine’s electron-withdrawing nature) and steric hindrance from the dimethylamine group. Use directing groups (e.g., temporary sulfonate esters) or transition-metal catalysts (e.g., Pd with tailored ligands) to favor C-2 or C-5 substitution. Solvent polarity adjustments (e.g., DMSO for polar transition states) can further enhance selectivity .

Q. How to design analogues with enhanced bioactivity while maintaining solubility?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying the sulfonamide’s N-substituents (e.g., replacing dimethylamine with cyclic amines for rigidity). Introduce hydrophilic groups (e.g., hydroxyls) at non-critical positions. Use logP calculations and solubility assays (e.g., shake-flask method) to balance hydrophobicity. Molecular docking against target proteins (e.g., enzymes) guides functional group placement .

Q. What in silico methods predict this compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model binding stability. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonds with sulfonamide oxygen). Quantum mechanical calculations (e.g., DFT) assess electronic complementarity with active-site residues. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to address stability issues in aqueous solutions during biological assays?

  • Methodological Answer : Stability challenges (e.g., hydrolysis) require pH optimization (buffers near physiological pH) and co-solvents (e.g., 5–10% DMSO). Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Lyophilization or encapsulation in cyclodextrins improves shelf life. For in vitro assays, pre-dissolve in stable solvents and dilute immediately before use .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsYield Optimization TipsReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C)Degas solvents to prevent Pd oxidation
Nucleophilic SubstitutionK₂CO₃, DMF, alkyl halide (RT)Use crown ethers for bulky amines

Q. Table 2: Analytical Techniques for Data Validation

TechniqueApplicationCritical ParametersReference
2D NMR (COSY, HSQC)Confirm spatial proximity of substituentsHigh magnetic field (≥500 MHz)
X-ray CrystallographyResolve bromine’s steric effectsLow-temperature data collection

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